N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound featuring a pyrazole and triazolopyrimidine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazolopyrimidine scaffold. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing yields and reducing costs. Current methods involve batch processes, but continuous flow techniques are being explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents include hydrazine, aldehydes, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted pyrazole and triazolopyrimidine derivatives, which can be further modified for specific applications .
Scientific Research Applications
N~2~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
N~2~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its dual activity against multiple cancer cell lines and its potent inhibitory effect on CDK2. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C16H11Cl2N7O |
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Molecular Weight |
388.2 g/mol |
IUPAC Name |
N-[4-chloro-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2N7O/c17-11-4-2-10(3-5-11)8-24-9-12(18)13(22-24)20-15(26)14-21-16-19-6-1-7-25(16)23-14/h1-7,9H,8H2,(H,20,22,26) |
InChI Key |
WCUQKGZBSCZEMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=NN(C=C3Cl)CC4=CC=C(C=C4)Cl)N=C1 |
Origin of Product |
United States |
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